molecular formula C16H20Cl2N4O2 B610116 Dihydrochlorure de piribedil

Dihydrochlorure de piribedil

Numéro de catalogue: B610116
Poids moléculaire: 371.3 g/mol
Clé InChI: LTXWEVPOJXPWAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Piribedil dihydrochloride is a chemical compound known for its role as a dopamine receptor agonist. It is primarily used in the treatment of Parkinson’s disease and other neurological disorders. The compound acts on dopamine D2 and D3 receptors and also exhibits alpha-2 adrenergic antagonist properties .

Applications De Recherche Scientifique

Pharmacological Profile

Piribedil is classified as a D2 and D3 dopamine receptor agonist, with additional α2-adrenergic antagonist properties. This dual mechanism of action contributes to its effectiveness in treating Parkinson's disease and other neurocognitive disorders.

Clinical Applications

  • Parkinson's Disease
    • Monotherapy and Combination Therapy : Piribedil can be used alone or alongside L-DOPA to manage both early and advanced stages of Parkinson's disease. Studies have shown significant improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores when compared to placebo .
    • Efficacy : A double-blind study indicated that patients receiving piribedil experienced a mean UPDRS III score improvement of -4.9 points over seven months, contrasting with a worsening score in the placebo group .
  • Cognitive Dysfunction
    • Age-related Memory Impairment : Research demonstrates that piribedil enhances working memory and attention in elderly patients, suggesting its potential as a treatment for cognitive deficits associated with aging .
    • Pathological Cognitive Deficits : The drug has been explored for treating cognitive impairments in older adults, improving psychomotor reaction times and cognitive skill learning .
  • Other Neurological Disorders
    • Restless Legs Syndrome : Piribedil has shown positive effects in alleviating symptoms associated with restless legs syndrome .
    • Dizziness and Gait Disorders : It is also prescribed for treating dizziness in younger patients and gait disorders linked to Parkinsonism .
  • Off-label Uses
    • Depression : There is emerging evidence supporting its use in treating treatment-resistant depression, particularly in cases characterized by anhedonia and apathy .

Study 1: Efficacy in Early Parkinson's Disease

A multicenter trial involving 405 patients demonstrated that piribedil significantly improved motor symptoms compared to placebo, with 42% of participants showing a substantial response (UPDRS III improvement >30%) versus 14% in the placebo group .

Study 2: Cognitive Enhancement

In a cohort of elderly individuals experiencing memory decline, piribedil administration resulted in marked improvements in attention and memory performance metrics over a six-month period, underscoring its potential for cognitive enhancement .

Data Summary Table

Application AreaEfficacy EvidenceStudy Reference
Parkinson's DiseaseUPDRS III improvement of -4.9 points
Cognitive DysfunctionEnhanced working memory and attention
Restless Legs SyndromePositive symptom relief
Treatment-resistant DepressionImproved anhedonia and apathy

Mécanisme D'action

Target of Action

Piribedil dihydrochloride primarily targets the Dopamine D2 and D3 receptors . These receptors play a crucial role in the dopaminergic system, which is involved in a variety of brain functions including motor control, reward, and cognition.

Mode of Action

Piribedil dihydrochloride acts as a non-ergot partial dopamine D2/D3-selective agonist . This means it binds to the dopamine D2 and D3 receptors, mimicking the action of dopamine, which is a neurotransmitter that helps regulate movement, mood, and reward. Additionally, Piribedil also blocks alpha2-adrenoreceptors .

Biochemical Pathways

It is known that the drug’s agonistic action on the dopamine d2 and d3 receptors influences the dopaminergic signaling pathways . This can lead to improvements in motor symptoms in conditions like Parkinson’s disease, where there is a deficiency of dopamine.

Pharmacokinetics

It is known that the drug is used in an extended-release oral formulation . This suggests that the drug is designed for slow and sustained release in the body, which could potentially enhance its bioavailability and therapeutic effect.

Result of Action

The molecular and cellular effects of Piribedil’s action primarily involve the enhancement of dopaminergic signaling due to its agonistic action on the dopamine D2 and D3 receptors . This can lead to improvements in motor control and other dopamine-regulated functions. In the context of Parkinson’s disease, this can result in reduced motor symptoms .

Action Environment

The efficacy and stability of Piribedil dihydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can impact the drug’s effectiveness through potential drug-drug interactions . Additionally, individual patient factors such as age, overall health status, and the presence of other medical conditions can also influence the drug’s action and efficacy.

Analyse Biochimique

Biochemical Properties

Piribedil dihydrochloride acts as a non-ergot partial dopamine D2 and D3 receptor agonist. It also exhibits antagonistic properties towards alpha2-adrenoreceptors. The compound interacts with dopamine receptors, which are G protein-coupled receptors, leading to the activation of intracellular signaling cascades. These interactions result in the modulation of neurotransmitter release and neuronal excitability. Additionally, Piribedil dihydrochloride has minimal effects on serotoninergic, cholinergic, and histaminergic receptors .

Cellular Effects

Piribedil dihydrochloride influences various cellular processes, particularly in neuronal cells. It enhances dopamine signaling, which is crucial for motor control and cognitive functions. The compound has been shown to improve motor symptoms in Parkinson’s disease by increasing dopamine levels in the brain. It also affects cell signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which plays a role in regulating gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Piribedil dihydrochloride involves its binding to dopamine D2 and D3 receptors. Upon binding, the compound activates these receptors, leading to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels. This results in the modulation of downstream signaling pathways, including those involved in neurotransmitter release and neuronal excitability. Piribedil dihydrochloride also blocks alpha2-adrenoreceptors, which further contributes to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piribedil dihydrochloride have been observed to change over time. The compound exhibits a half-life ranging from 1.7 to 6.9 hours, indicating its stability and duration of action. Long-term studies have shown that Piribedil dihydrochloride maintains its efficacy in improving motor symptoms in Parkinson’s disease without significant degradation. The compound’s stability may be influenced by factors such as pH and temperature .

Dosage Effects in Animal Models

In animal models, the effects of Piribedil dihydrochloride vary with different dosages. Low to moderate doses have been shown to improve motor function and reduce symptoms of Parkinson’s disease. High doses may lead to adverse effects such as hypotension and bradycardia. The therapeutic window for Piribedil dihydrochloride is relatively narrow, and careful dosage adjustments are necessary to avoid toxicity .

Metabolic Pathways

Piribedil dihydrochloride undergoes extensive hepatic metabolism, primarily through demethylation, p-hydroxylation, and N-oxidation. The resulting metabolites are excreted via the kidneys. One of the pharmacologically active metabolites is 1-(3,4-dihydroxybenzyl) 4-(2-pyrimidinyl)-piperazine. The compound’s metabolism involves various enzymes, including cytochrome P450 isoforms, which play a crucial role in its biotransformation .

Transport and Distribution

Piribedil dihydrochloride exhibits low oral bioavailability due to extensive first-pass metabolism. Once absorbed, the compound is widely distributed in tissues, with a significant portion binding to plasma proteins. The transport and distribution of Piribedil dihydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are critical for its therapeutic effects .

Subcellular Localization

The subcellular localization of Piribedil dihydrochloride is primarily within neuronal cells, where it exerts its effects on dopamine receptors. The compound’s activity is influenced by its ability to cross the blood-brain barrier and reach target receptors in the central nervous system. Post-translational modifications and targeting signals may also play a role in directing Piribedil dihydrochloride to specific cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Piribedil dihydrochloride can be synthesized through a multi-step process involving the reaction of piperazine with pyrimidine derivatives. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product. The process involves the use of various reagents and solvents to facilitate the reaction and purification steps .

Industrial Production Methods

In industrial settings, the production of piribedil dihydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the preparation of intermediates, followed by their conversion to the final product through a series of chemical reactions. The final product is then purified and formulated into pharmaceutical preparations .

Analyse Des Réactions Chimiques

Types of Reactions

Piribedil dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of piribedil dihydrochloride include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of piribedil dihydrochloride depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Piribedil dihydrochloride is unique due to its dual action as a dopamine receptor agonist and alpha-2 adrenergic antagonist. This combination of properties enhances its therapeutic efficacy and differentiates it from other similar compounds .

Activité Biologique

Piribedil dihydrochloride is a dopamine agonist primarily used in the management of Parkinson's disease (PD). This article explores its biological activity, mechanisms of action, efficacy, safety profile, and associated adverse effects.

Overview of Piribedil

  • Chemical Structure : Piribedil is classified as a small molecule with the chemical formula C16H18N4O2C_{16}H_{18}N_{4}O_{2} and a molecular weight of approximately 298.346 g/mol .
  • Mechanism of Action : It acts mainly as an agonist at the D(3) dopamine receptor, influencing dopaminergic signaling pathways that are crucial for motor control and cognitive functions. This receptor is coupled with G proteins that inhibit adenylyl cyclase, promoting cell proliferation and modulating neurotransmitter release .

Efficacy in Parkinson's Disease

Piribedil has been studied extensively for its effectiveness in treating symptoms of PD. A notable study involved 405 early-stage PD patients who were randomized to receive either piribedil (150-300 mg/day) or placebo over seven months. The results indicated significant improvements in motor symptoms as measured by the Unified Parkinson's Disease Rating Scale (UPDRS):

Outcome Measure Piribedil (Mean Change) Placebo (Mean Change) P-value
UPDRS III-4.9 points+2.6 points<0.0001
Proportion of Responders42%14%<0.001
UPDRS II-1.2 points+1.5 points<0.0001

These findings underscore piribedil's potential as an effective monotherapy for early PD, particularly when combined with L-dopa .

Safety Profile and Adverse Effects

While piribedil is generally well-tolerated, several adverse effects have been documented. A case study highlighted serious cardiovascular events such as hypotension and bradycardia associated with higher dosages (e.g., 100 mg daily). The patient experienced blood pressure readings as low as 70/45 mmHg and heart rates dropping to 45 beats/min .

The following table summarizes common adverse effects reported in clinical settings:

Adverse Effect Incidence (%)
Gastrointestinal issues22%
HypotensionVariable; case-dependent
BradycardiaVariable; case-dependent

These cardiovascular side effects necessitate careful monitoring, especially when initiating or adjusting doses of piribedil .

Case Studies

  • Case Study on Cardiovascular Effects :
    • A middle-aged male with PD developed significant hypotension and bradycardia after increasing his piribedil dose from 50 mg to 100 mg daily. Symptoms included dizziness and collapse, leading to a switch to pramipexole after discontinuation of piribedil, which resolved the cardiovascular symptoms .
  • Efficacy vs. Side Effects :
    • In a comparative study involving multiple anti-Parkinsonian drugs, piribedil was associated with a higher incidence of adverse events compared to other treatments like levodopa/benserazide and pramipexole, suggesting a need for cautious use in susceptible populations .

Propriétés

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2.2ClH/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;;/h1-5,10H,6-9,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXWEVPOJXPWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.